

The Genesis and Synthetic Trajectory of Pimodivir (JNJ-5207852): A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pimodivir (formerly **JNJ-5207852**, VX-787) is a first-in-class, orally bioavailable antiviral compound that specifically targets the influenza A virus. It emerged from a phenotypic screening of a compound library and was identified as a potent inhibitor of the viral polymerase basic protein 2 (PB2) subunit.[1][2][3] By binding to a highly conserved pocket in the PB2 capbinding domain, pimodivir effectively blocks the "cap-snatching" mechanism essential for viral transcription and replication.[1][2] This document provides a comprehensive overview of the discovery, detailed synthesis pathway, mechanism of action, and key experimental data for pimodivir. Although its clinical development was halted due to insufficient clinical benefit over standard of care in Phase 3 trials, the extensive research and methodologies associated with pimodivir remain a valuable resource for the antiviral drug discovery community.[4]

Discovery and Mechanism of Action

Pimodivir was discovered through a high-throughput phenotypic screening of a compound library designed to identify compounds with in vitro activity against the influenza virus.[1] This effort led to the identification of a promising azaindole-based scaffold. Subsequent structure-guided optimization resulted in the development of pimodivir, a cyclohexyl carboxylic acid analog with potent anti-influenza A activity.[1]



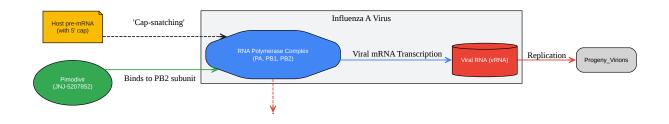


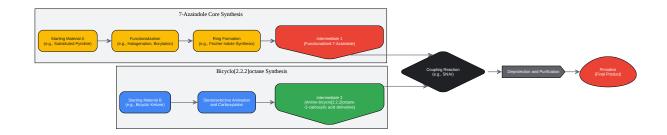


The antiviral mechanism of pimodivir lies in its ability to inhibit the cap-snatching process of the influenza A virus. The viral RNA-dependent RNA polymerase, a heterotrimeric complex of PA, PB1, and PB2 subunits, initiates transcription by cleaving the 5' cap from host pre-mRNAs and using it as a primer. Pimodivir binds to the cap-binding domain of the PB2 subunit, preventing it from binding to the host's 7-methylguanosine (m7G) cap structure.[1] This inhibition is highly specific to influenza A viruses, with negligible activity against influenza B due to structural differences in the PB2 cap-binding pocket.[1]

Below is a diagram illustrating the signaling pathway of pimodivir's action.







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References

- 1. academic.oup.com [academic.oup.com]
- 2. benchchem.com [benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Pimodivir Wikipedia [en.wikipedia.org]
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